

# Chemical structure and properties of P7170 compound

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the Chemical Structure and Properties of P7170

## Introduction

P7170 is a novel, orally bioavailable small molecule inhibitor with a unique dual-action mechanism, targeting both the mammalian target of rapamycin (mTOR) complexes (mTORC1 and mTORC2) and Activin A receptor type II-like kinase 1 (ALK1).[1] This distinctive profile confers both potent anti-tumor and anti-angiogenic properties, positioning P7170 as a promising candidate for cancer therapy.[1] Developed by Piramal Enterprises Ltd., P7170 has demonstrated significant efficacy in preclinical models and has entered Phase I clinical trials.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental data related to P7170.

# **Chemical Structure and Properties**

**P7170** is a complex heterocyclic molecule. Its chemical identity has been confirmed through various spectroscopic and analytical methods.

Table 1: Chemical and Physical Properties of **P7170** 



| Property          | Value                                                                                                                                                  |  |
|-------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| IUPAC Name        | 8-Amino-1-[6-(cyano-dimethyl-methyl)-pyridin-3-yl]-3-methyl-7-trifluoromethyl-1,3-dihydro-1,3,5,9-tetraaza-cyclopenta[a]naphthalen-2-ylidene-cyanamide |  |
| Molecular Formula | C21H16F3N9                                                                                                                                             |  |
| Molecular Weight  | 451.42 g/mol                                                                                                                                           |  |
| CAS Number        | 1799702-72-9                                                                                                                                           |  |
| Appearance        | Not specified in available literature                                                                                                                  |  |
| Solubility        | Soluble in DMSO                                                                                                                                        |  |
| SMILES Code       | CC1=C(N(C2=C1N=C3C(=C(C=N3)C(F)<br>(F)F)N)C4=CC=C(C=N4)C(C)<br>(C)C#N)\N=C(N)C#N                                                                       |  |

# Synthesis of P7170

The chemical synthesis of **P7170** is detailed in patent WO-2012007926A1. While the full, step-by-step synthesis protocol from the patent is extensive, it generally involves the construction of the complex multi-ring system through a series of organic reactions, culminating in the final active compound. Researchers are directed to this patent for a detailed description of the synthetic route.

# **Mechanism of Action and Signaling Pathways**

**P7170** exerts its anti-cancer effects through the simultaneous inhibition of the PI3K/AKT/mTOR and ALK1 signaling pathways.

# **Inhibition of mTORC1 and mTORC2**

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. It is frequently hyperactivated in various cancers. **P7170** is a potent inhibitor of both mTORC1 and mTORC2.



- mTORC1 Inhibition: By inhibiting mTORC1, P7170 blocks the phosphorylation of its key downstream effectors, p70S6K and 4E-BP1. This leads to the suppression of protein synthesis and cell cycle progression.
- mTORC2 Inhibition: P7170's inhibition of mTORC2 prevents the phosphorylation and activation of AKT at serine 473 (pAKT S473), a crucial step for full AKT activation. This further dampens the pro-survival signaling within the cancer cell.

## Inhibition of ALK1

ALK1, a member of the TGF-β receptor superfamily, is predominantly expressed on endothelial cells and plays a crucial role in angiogenesis. By inhibiting ALK1, **P7170** disrupts the formation of new blood vessels, a process essential for tumor growth and metastasis. This antiangiogenic activity is a key differentiator for **P7170** compared to other mTOR inhibitors.[1]

Below is a diagram illustrating the signaling pathways targeted by **P7170**.



Click to download full resolution via product page

**P7170** Signaling Pathway Inhibition



# **Preclinical Data**

**P7170** has demonstrated potent activity in a range of preclinical studies.

# **In Vitro Activity**

**P7170** exhibits strong inhibitory effects on the proliferation of various cancer cell lines.

Table 2: In Vitro Inhibitory Activity of **P7170** 

| Assay Type                            | Target/Cell Line                   | IC50 (nmol/L) |
|---------------------------------------|------------------------------------|---------------|
| Enzymatic Assay                       | mTOR                               | 4.4           |
| ALK1                                  | 47                                 |               |
| ΡΙ3Κα                                 | 2.2                                | _             |
| РІЗКβ                                 | 176                                | _             |
| РІЗКу                                 | 203                                | _             |
| ΡΙ3Κδ                                 | 4                                  | _             |
| Cell-Based Assay                      | pAKT (S473) Inhibition (PC3 cells) | 12.4          |
| pS6 (S235/236) Inhibition (PC3 cells) | 2.7                                |               |
| Cell Growth Inhibition                | Prostate (PC3)                     | 2 - 22        |
| Ovarian (A2780)                       | 2 - 22                             |               |
| Colon (HCT116)                        | 2 - 22                             | _             |
| Renal (786-O)                         | 2 - 22                             | _             |

Data compiled from Molecular Cancer Therapeutics, 2015, 14(5), 1095-106.[1]

# **In Vivo Efficacy**



In mouse xenograft models, orally administered **P7170** showed significant, dose-dependent tumor growth inhibition across a broad range of human tumor types at doses of 10 to 20 mg/kg. [1]

# **Experimental Protocols**

Detailed methodologies for key experiments are summarized below.

# **Western Blot Analysis**

- Cell Treatment and Lysis: Cancer cells were seeded, serum-starved, and then treated with varying concentrations of P7170 or control compounds. After treatment, cells were stimulated with serum, harvested, and lysed in a suitable lysis buffer.
- Protein Quantification: Protein concentration in the lysates was determined using a standard protein assay.
- Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
- Immunoblotting: Membranes were blocked and then incubated with primary antibodies against target proteins (e.g., p-AKT, p-S6, total AKT, total S6), followed by incubation with HRP-conjugated secondary antibodies.
- Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

# **HUVEC Tube Formation Assay**

- Preparation: Human Umbilical Vein Endothelial Cells (HUVECs) were seeded onto a layer of Matrigel in a 96-well plate.
- Treatment: Cells were treated with different concentrations of **P7170** or control compounds.
- Incubation: The plate was incubated to allow for the formation of capillary-like structures (tubes).



 Analysis: Tube formation was visualized and quantified by microscopy. The extent of tube formation is an indicator of angiogenic potential.

# **In Vivo Matrigel Plug Assay**

- Preparation: Nude mice were subcutaneously injected with Matrigel containing proangiogenic factors such as VEGF.
- Treatment: Mice were orally administered with **P7170** or a vehicle control.
- Analysis: After a set period, the Matrigel plugs were excised, and the extent of new blood vessel formation within the plugs was quantified, often by measuring hemoglobin content.

Below is a workflow diagram for a typical in vivo xenograft study with P7170.





Click to download full resolution via product page

In Vivo Xenograft Study Workflow

# Conclusion

**P7170** is a novel and potent dual inhibitor of the mTOR and ALK1 signaling pathways. Its ability to concurrently suppress tumor cell proliferation and angiogenesis gives it a unique and



powerful mechanism of action. The preclinical data strongly support its continued investigation as a promising therapeutic agent for a variety of cancers. The ongoing Phase I clinical trials will be critical in determining its safety and efficacy in human patients.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [Chemical structure and properties of P7170 compound]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609811#chemical-structure-and-properties-of-p7170-compound]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com